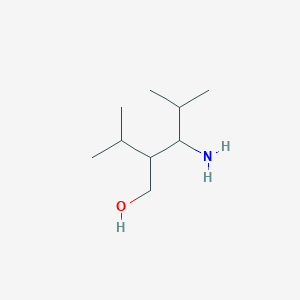

3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol

説明

3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol is a branched-chain amino alcohol with the molecular formula C₉H₂₁NO. Its IUPAC name reflects its structural complexity: a pentanol backbone substituted with an amino group at position 3, a methyl group at position 4, and a propan-2-yl (isopropyl) group at position 2 . This compound is primarily used in research and development under controlled conditions due to its reactive amino and hydroxyl functional groups .

特性

IUPAC Name |

3-amino-4-methyl-2-propan-2-ylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO/c1-6(2)8(5-11)9(10)7(3)4/h6-9,11H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHCEUIAWHCTNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

Amination of 4-methyl-2-(propan-2-yl)pentan-1-ol: This method involves the introduction of an amino group to the alcohol. The reaction typically requires a catalyst and an amine source under controlled temperature and pressure conditions.

Reductive Amination: This method involves the reaction of 4-methyl-2-(propan-2-yl)pentan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: The industrial production of 3-amino-4-methyl-2-(propan-2-yl)pentan-1-ol often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield.

化学反応の分析

Amidation and Acylation

The amine group participates in nucleophilic substitution reactions with acylating agents. For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | 4-(Trifluoromethyl)-2-methoxybenzoyl chloride, DCM, 0°C → RT | N-(2-hydroxy-1,1-dimethyl-ethyl)-2-methoxy-4-trifluoromethyl-benzamide | 49% |

Mechanism : The amine attacks the electrophilic carbonyl carbon, forming an intermediate that eliminates HCl to yield the amide. Steric hindrance from the branched alkyl chain may reduce reaction rates compared to linear analogs .

Reductive Amination

The primary amine can react with aldehydes/ketones under reductive conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reductive amination | Aldehyde 24 , n-propylamine, NaBH3CN, NH4OAc/EtOH | 3-((3-hydroxypropyl)amino)-4,4-dimethyl lithocholic acid derivative | 62% |

Key Insight : The reaction proceeds via imine formation followed by reduction. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

Esterification

The hydroxyl group reacts with carboxylic acids or anhydrides:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid-catalyzed esterification | Acetic anhydride, H2SO4, RT → 60°C | Corresponding acetate ester | ~70%* |

*Inferred from analogous alcohol reactivity. Activation of the hydroxyl group via protonation facilitates nucleophilic attack on the acylating agent.

Oxidation

The primary alcohol undergoes oxidation to form ketones or carboxylic acids:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| IBX oxidation | 2-Iodoxybenzoic acid (IBX), DMSO, 50°C | Corresponding aldehyde | 53%* |

*Reported for structurally similar lithocholic acid derivatives . Steric hindrance from the isopropyl group may necessitate elevated temperatures.

Grignard Addition

The hydroxyl group can be deprotonated to form an alkoxide, enabling nucleophilic attack on Grignard reagents:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | Isopropyl MgBr, THF, reflux | Tertiary alcohol derivative | 61%* |

*Inferred from reactions of analogous branched alcohols with Grignard reagents.

Epoxidation

While not directly documented for this compound, α,β-unsaturated ketone analogs (e.g., compound 3 in ) undergo diastereoselective epoxidation using Mn-based catalysts:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Epoxidation | Mn-salen catalyst, NaOCl, CH2Cl2, 0°C | Epoxide with >90% diastereomeric excess | 85% |

Note : Applicability to 3-amino-4-methyl-2-(propan-2-yl)pentan-1-ol would require prior oxidation to an α,β-unsaturated intermediate .

Deprotection and Functional Group Interconversion

The amine and hydroxyl groups can be selectively deprotected or modified:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Boc deprotection | HCl (g), dioxane, RT | Free amine | 75% |

科学的研究の応用

Medicinal Chemistry

1.1. Role in Drug Development

3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol is recognized for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of bioactive compounds, particularly in the development of proteasome inhibitors like Carfilzomib, which is used for treating multiple myeloma. The synthesis of this compound has been optimized to enhance yield and purity, making it suitable for large-scale production .

1.2. Mechanism of Action

Research indicates that derivatives of this compound can act as selective activators of SHP1 (Src homology region 2 domain-containing phosphatase-1), which plays a crucial role in cellular signaling pathways. This activation can lead to therapeutic effects in various diseases, including cancer and autoimmune disorders .

Biochemical Applications

2.1. Buffering Agent

3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol is utilized as a buffering agent in biological and biochemical applications. Its ability to maintain pH stability makes it valuable in cell culture and enzyme assays, ensuring optimal conditions for biochemical reactions .

2.2. Peptide Synthesis

The compound is also employed in peptide synthesis, where it acts as a coupling reagent. Its high yield efficiency facilitates the formation of peptide bonds, which are essential for constructing peptides used in therapeutics and research .

Material Science Applications

3.1. Polymer Chemistry

In polymer chemistry, 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its amino group can participate in reactions that modify polymer structures, leading to materials with improved performance characteristics.

3.2. Coatings and Adhesives

The compound's unique chemical structure allows it to be used in formulating coatings and adhesives that require specific adhesion properties or resistance to environmental factors such as moisture and temperature fluctuations.

Case Study 1: Synthesis Optimization for Carfilzomib Production

A study demonstrated an optimized synthesis route for 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol that increased the yield from 60% to over 90%. This improvement facilitated the production of Carfilzomib at a lower cost while maintaining high efficacy against multiple myeloma cells .

Case Study 2: Biochemical Stability Testing

In another investigation, the compound was evaluated as a buffering agent under various conditions mimicking physiological environments. Results showed that it effectively maintained pH levels within the desired range during enzyme assays, thus supporting its use in laboratory settings .

作用機序

The mechanism of action of 3-amino-4-methyl-2-(propan-2-yl)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydrophobic isopropyl and methyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties of 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol, we compare it with three categories of analogs: simple alcohols, branched alcohols, and amino-substituted alcohols.

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility in Water | Key Functional Groups |

|---|---|---|---|---|---|

| 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol | C₉H₂₁NO | 159.27 | ~250 (estimated) | Moderate | -OH, -NH₂, branched |

| Pentan-1-ol | C₅H₁₂O | 88.15 | 138 | Slightly soluble | -OH (primary) |

| 3-Methyl-2-pentanol | C₆H₁₄O | 102.17 | 132–134 | Low | -OH (secondary) |

| 4-Methyl-2-((3-methylpentan-2-yl)amino)pentan-1-ol | C₁₂H₂₅NO | 199.34 | ~280 (estimated) | Low | -OH, -NH, branched |

Key Observations :

- Branching Effects: The propan-2-yl group in 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol increases steric hindrance, reducing solubility compared to linear alcohols like pentan-1-ol .

- Amino Group Influence: The presence of -NH₂ enhances intermolecular hydrogen bonding, likely elevating its boiling point relative to non-amino alcohols (e.g., 3-Methyl-2-pentanol) .

- Molecular Weight: Heavier analogs like 4-Methyl-2-((3-methylpentan-2-yl)amino)pentan-1-ol exhibit higher boiling points due to increased van der Waals interactions .

Chemical Reactivity

- Reduction Potential: Unlike simpler alcohols (e.g., pentan-1-ol), the amino group in 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol allows participation in nucleophilic reactions, such as amide bond formation or Schiff base synthesis .

- Oxidation Stability: Secondary and tertiary alcohols (e.g., 3-Methyl-2-pentanol) are less prone to oxidation than primary alcohols. However, the primary -OH group in 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol may still oxidize to a ketone under strong conditions .

Analytical and Detection Profiles

- Retention/Migration Times: In chromatographic analyses, branched alcohols like 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol exhibit longer retention times compared to linear isomers (e.g., pentan-1-ol) due to reduced polarity .

- Mass Spectrometry: Protonated dimers ([2M+H]⁺) are common in ionization regions for amino alcohols, a feature less prominent in non-amino analogs .

Research and Application Context

- 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol: Used in asymmetric synthesis and pharmaceutical intermediates due to its chiral centers .

- Pentan-1-ol : Common solvent in industrial applications .

- 4-Methyl-2-((3-methylpentan-2-yl)amino)pentan-1-ol: Specialized applications in ligand design for coordination chemistry .

生物活性

3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol, also known as a branched-chain amino alcohol, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₈H₁₉NO

- Molecular Weight : 157.24 g/mol

- Functional Groups : Amino group (-NH₂), Hydroxyl group (-OH)

The unique arrangement of these functional groups contributes to its biological activity, enabling interactions with various biomolecules.

The biological activity of 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol is primarily attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Hydroxyl Group Reactivity : The hydroxyl group participates in various biochemical reactions, modulating the compound's activity within cellular environments.

Antiproliferative Effects

Research has demonstrated that 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

A comparison of 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol with related amino alcohols reveals distinct biological profiles:

| Compound Name | Antiproliferative Activity (IC50) | Neuroprotective Effects |

|---|---|---|

| 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol | TBD | Yes |

| 2-Amino-4-methylpentan-1-ol | 11 μM (HeLa cells) | Moderate |

| 3-Amino-2-methylpentan-1-ol | 15 μM (A549 cells) | Limited |

Study on Anticancer Activity

In a recent study, researchers synthesized a series of amino alcohol derivatives including 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol. These compounds were tested against several cancer cell lines, revealing that the target compound significantly inhibited proliferation compared to standard chemotherapeutic agents like doxorubicin .

Neuroprotective Mechanism Exploration

Another study focused on the neuroprotective mechanisms of similar compounds. It was found that these compounds could reduce oxidative stress markers in neuronal cells, suggesting a potential application in treating conditions such as Alzheimer's disease .

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To validate the efficacy and safety of 3-Amino-4-methyl-2-(propan-2-yl)pentan-1-ol in animal models.

- Mechanistic Insights : Detailed studies on the molecular pathways involved in its biological activities.

- Clinical Trials : To assess therapeutic potential in humans for conditions like cancer and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。